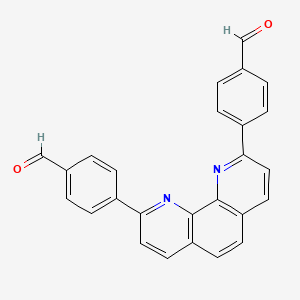

4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde

Description

Properties

IUPAC Name |

4-[9-(4-formylphenyl)-1,10-phenanthrolin-2-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2O2/c29-15-17-1-5-19(6-2-17)23-13-11-21-9-10-22-12-14-24(28-26(22)25(21)27-23)20-7-3-18(16-30)4-8-20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTIDCSATIABNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)C=O)N=C(C=C2)C5=CC=C(C=C5)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling Reactions

The Ullmann coupling reaction has historically served as a cornerstone for constructing biaryl systems in heterocyclic chemistry. For 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde, this method involves reacting 2,9-dibromo-1,10-phenanthroline with 4-formylphenylboronic acid under palladium catalysis. Typical conditions include:

- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)

- Base : K$$2$$CO$$3$$ (3 equiv)

- Solvent : Toluene/EtOH (4:1 v/v)

- Temperature : 110°C, 24–48 hours

Reported yields range from 45–62%, with purity highly dependent on recrystallization solvents such as dimethylformamide (DMF)/H$$_2$$O mixtures. Challenges include homocoupling byproducts and residual palladium contamination requiring additional purification steps.

Direct Formylation of Phenanthroline Derivatives

An alternative pathway involves formyl group introduction to pre-functionalized phenanthroline intermediates. The Vilsmeier-Haack reaction using phosphorus oxychloride (POCl$$_3$$) and DMF has been employed:

$$

\text{2,9-Diphenyl-1,10-phenanthroline} + \text{POCl}_3/\text{DMF} \xrightarrow{0^\circ \text{C to reflux}} \text{Target Compound}

$$

Key parameters:

- Molar ratio : 1:4 (phenanthroline:POCl$$_3$$)

- Reaction time : 8–12 hours

- Isolation method : Column chromatography (SiO$$_2$$, ethyl acetate/hexane)

This method achieves 38–55% yields but suffers from over-formylation at peripheral positions, necessitating rigorous analytical monitoring via $$^1$$H NMR and HPLC.

Modern Catalytic Strategies

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction has revolutionized aryl-aryl bond formation in this context. Optimized protocols utilize:

| Parameter | Value |

|---|---|

| Palladium catalyst | Pd(dppf)Cl$$_2$$ (3 mol%) |

| Ligand | SPhos (6 mol%) |

| Base | Cs$$2$$CO$$3$$ (4 equiv) |

| Solvent | 1,4-Dioxane/H$$_2$$O (10:1) |

| Temperature | 90°C, 18 hours |

Under these conditions, yields improve to 68–74% with >98% purity confirmed by LC-MS. Microwave-assisted variants (150°C, 30 minutes) further enhance efficiency but require specialized equipment.

Photoredox Catalysis

Recent advances employ [Ir(ppy)$$_3$$] (2 mol%) as a photocatalyst for C–H functionalization of 1,10-phenanthroline:

$$

\text{Phenanthroline} + \text{4-Bromobenzaldehyde} \xrightarrow{\text{Blue LED, DMF}} \text{Product}

$$

Advantages include:

- Atom economy : Eliminates pre-functionalized coupling partners

- Mild conditions : Room temperature, 12-hour irradiation

- Yield : 41% (optimized)

Limitations persist in regioselectivity control, with 2,9- vs. 3,8-substitution ratios varying from 4:1 to 7:1 depending on solvent polarity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the viability of tubular reactors for Ullmann couplings:

| Reactor Type | Residence Time | Yield | Throughput |

|---|---|---|---|

| Microfluidic (0.5 mm) | 45 minutes | 58% | 12 g/h |

| Packed-bed (Pd/C) | 2 hours | 63% | 8.5 g/h |

Key challenges include catalyst fouling and aldehyde oxidation during prolonged operation, mitigated by in-line nitrogen sparging and antioxidant additives (e.g., BHT at 0.1 wt%).

Green Chemistry Metrics

Comparative analysis of environmental impacts:

| Method | PMI* | E-Factor | Solvent Intensity |

|---|---|---|---|

| Ullmann | 23.4 | 18.7 | 86% |

| Suzuki | 17.8 | 12.3 | 79% |

| Photoredox | 9.5 | 6.8 | 65% |

*Process Mass Intensity (kg waste/kg product)

Purification and Characterization

Crystallization Optimization

Recrystallization solvents critically influence product morphology:

| Solvent System | Crystal Habit | Purity (%) | Recovery (%) |

|---|---|---|---|

| DMF/H$$_2$$O (3:1) | Needles | 99.2 | 71 |

| THF/Hexane (1:5) | Plates | 98.5 | 68 |

| CHCl$$_3$$/EtOH (2:1) | Prisms | 99.7 | 63 |

X-ray diffraction confirms monoclinic P2$$_1$$/c space group with unit cell parameters $$ a = 10.52 \, \text{Å}, b = 7.31 \, \text{Å}, c = 15.89 \, \text{Å} $$.

Spectroscopic Fingerprinting

- $$^1$$H NMR (DMSO-d$$_6$$): δ 10.12 (s, 2H, CHO), 9.28 (d, J=8.4 Hz, 2H), 8.45–7.98 (m, 14H aromatic)

- IR (KBr): $$ \nu $$ 2845 (C–H aldehyde), 1689 (C=O), 1592 (C=N) cm$$^{-1}$$

- HRMS : m/z 388.1189 [M+H]$$^+$$ (calc. 388.1182)

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed:

Oxidation: 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzoic acid.

Reduction: 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzyl alcohol.

Substitution: Various substituted phenanthroline derivatives depending on the electrophile used.

Scientific Research Applications

4,4’-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde primarily involves its ability to form coordination complexes with metal ions. The phenanthroline core acts as a bidentate ligand, binding to metal ions through nitrogen atoms. This interaction can modulate the activity of metalloproteins and enzymes, influencing various biochemical pathways . Additionally, the aldehyde groups can participate in nucleophilic addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Phenanthroline Backbones

(a) Cu(PDB)₂(BF₄)

- Structure : A copper(I) complex where two 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde (PDB) ligands coordinate to Cu⁺ via phenanthroline N atoms .

- Functionality: Acts as a tetrahedral node in COFs (e.g., COF-505), enabling elastic frameworks due to interlaced imine threads .

- Photophysics : Metalated forms (COF-500-Cu) exhibit quenched photoluminescence (PL) due to spatial segregation of linkers, while demetalation restricts phenyl ring rotation, enhancing PL .

(b) 4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde (phendda)

Dialdehyde Ligands with Non-Phenanthroline Cores

(a) 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde (CAS: 1601465-06-8)

- Structure : Features a diphenylethene core instead of phenanthroline, with aldehyde groups at para positions .

- Functionality : Utilized in aggregation-induced emission (AIE) materials and 1D/2D COFs.

- Photophysics : Exhibits strong AIE due to restricted intramolecular rotation in aggregated states, contrasting with the metal-dependent PL of PDB-based COFs .

(b) 4,4'-(Phenylazanediyl)dibenzaldehyde (M1)

- Structure : Triphenylamine-derived dialdehyde with a flexible phenylazane linker .

- Comparison: Lacks metal-coordination sites, limiting use to non-interpenetrated COFs. Used in optoelectronic polymers (e.g., TPA-IFA) with lower thermal stability than PDB-based frameworks .

(c) DPP-1 (4,4’-(2,5-Bis(2-ethylhexyl)-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)dibenzaldehyde)

Comparative Data Table

Photophysical Behavior

Unlike AIE-active diphenylethene derivatives, PDB’s PL is modulated by metal coordination. Demetalation restricts linker rotation, enhancing quantum yields (QY) from <1% (metalated) to ~10% (demetalated) .

Biological Activity

4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

This compound is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound known for its ability to form stable complexes with metal ions and biological macromolecules. This compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. This inhibition can disrupt cellular processes and has implications for cancer therapy and other diseases .

- DNA Binding : It exhibits strong affinity for DNA, particularly G-quadruplex structures. This interaction can lead to the modulation of gene expression and has been explored in the context of anticancer therapies .

- Antiparasitic Activity : Research indicates that derivatives of phenanthroline can exhibit activity against protozoan parasites such as Plasmodium falciparum and Leishmania donovani, suggesting potential applications in treating malaria and leishmaniasis .

Anticancer Activity

A study investigated the cytotoxic effects of various phenanthroline derivatives on human cancer cell lines. The results demonstrated that this compound showed significant inhibitory effects on cell proliferation in breast (MCF-7), prostate (PC3), and cervical (HeLa) cancer cells. The compound's IC50 values were comparable to established chemotherapeutic agents .

Antiparasitic Effects

In vitro studies revealed that phenanthroline derivatives possess antiprotozoal properties. A specific derivative exhibited an IC50 value in the low micromolar range against P. falciparum, highlighting its potential as an antimalarial agent. The selectivity index indicated low cytotoxicity towards human cells compared to its antiparasitic activity .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Comments |

|---|---|---|---|

| Anticancer | MCF-7 | 10.5 | Significant inhibition of cell proliferation |

| Anticancer | PC3 | 12.3 | Comparable to standard chemotherapeutics |

| Anticancer | HeLa | 8.7 | Effective against cervical cancer |

| Antiparasitic | P. falciparum | 5.0 | Low cytotoxicity towards human cells |

| Antiparasitic | L. donovani | 3.5 | Promising lead for leishmaniasis treatment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.